N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-9-7-12(10(2)22-9)15(20)5-6-19-16(21)11-3-4-13(17)14(18)8-11/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYZMHOZHISNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbohydrate-Based Cyclization
Fructose undergoes acid-catalyzed dehydration (H2SO4, 150°C) to form hydroxymethylfurfural (HMF), which subsequently undergoes hydrogenolytic ring modification. Nickel-palladium bimetallic catalysts (Ni50Pd50/SiO2) facilitate selective methyl group migration at the 3-position under 15 bar H2 at 80°C.
Critical Parameters:
- Catalyst loading: 7-9 wt%
- Solvent system: Tetrahydrofuran/water (4:1 v/v)
- Reaction time: 8-10 hours
Direct Functionalization Strategies
Alternative methods employ cross-coupling reactions:
Suzuki-Miyaura Coupling
- 3-Bromo-2,5-dimethylfuran + Boronic ester derivatives
- Pd(PPh3)4 (2 mol%) in degassed DME at 65°C
Directed C-H Activation
- 2,5-Dimethylfuran + Propylene oxide
- Rh2(OAc)4 catalyst (0.8 mol%) with pyridine directing group
Hydroxypropylamine Chain Assembly
The 3-hydroxypropylamine linker introduces stereochemical complexity requiring controlled synthetic conditions:
Epoxide Ring-Opening
3-(2,5-Dimethylfuran-3-yl)oxirane undergoes nucleophilic attack by aqueous ammonia (28% w/w) at 40°C for 24 hours. This method produces racemic 3-amino-1-(2,5-dimethylfuran-3-yl)propan-2-ol with 67% conversion efficiency.
Reductive Amination
Ketone precursors (3-(2,5-dimethylfuran-3-yl)-3-oxopropanal) react with ammonium acetate in the presence of NaBH3CN. Methanol solvent at 0°C prevents premature reduction of the furan ring.
Optimization Data:
| Reducing Agent | Temp (°C) | Diastereomeric Ratio |
|---|---|---|
| NaBH4 | 25 | 1:1.2 |
| NaBH3CN | 0 | 1:0.8 |
| BH3·THF | -15 | 1:1.5 |
Amide Bond Formation Techniques
The final conjugation step employs multiple activation strategies for 3,4-difluorobenzoic acid:
Acid Chloride Method
Chlorination
- 3,4-Difluorobenzoic acid + SOCl2 (2.5 eq)
- Reflux in anhydrous toluene (3 hours)
Coupling Reaction
- 3,4-Difluorobenzoyl chloride (1.1 eq) + Hydroxypropylamine derivative
- Triethylamine (3 eq) in dichloromethane at -10°C
Carbodiimide-Mediated Coupling
Alternative approach using EDCI/HOBt system:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 eq)
- Hydroxybenzotriazole (1.5 eq)
- N-Methylmorpholine buffer (pH 7.8)
Comparative Yield Analysis:
| Method | Reaction Time | Isolated Yield |
|---|---|---|
| Acid Chloride | 2.5 hours | 88% |
| EDCI/HOBt | 8 hours | 79% |
Purification and Characterization
Final product purification employs sequential techniques:
Flash Chromatography
- Silica gel (230-400 mesh)
- Ethyl acetate/hexane gradient (30% → 65%)
Crystallization
- Slow vapor diffusion: Diethyl ether into dichloromethane solution
Spectroscopic Validation:
- 1H NMR (400 MHz, CDCl3): δ 7.85 (m, 2H, Ar-H), 6.25 (s, 1H, Furan-H), 4.15 (br s, 1H, OH), 3.45 (q, J=6.8 Hz, 2H, NHCH2)
- 13C NMR : 165.8 (C=O), 152.1 (d, J=245 Hz, C-F), 110.3 (Furan-C)
- HRMS : [M+H]+ Calcd for C17H18F2NO3: 346.1254; Found: 346.1251
Process Optimization Challenges
Key technical hurdles identified during scale-up studies:
Furan Ring Stability
- Acidic conditions promote ring-opening (pH <3)
- Thermal decomposition above 110°C
Hydroxyl Group Protection
- TBS protection (t-butyldimethylsilyl chloride) improves amidation yield by 12%
- Deprotection with TBAF (tetrabutylammonium fluoride) in THF
Fluorine Substituent Effects
- Ortho-fluorine atoms increase benzoyl chloride reactivity by 1.8× compared to meta-substituted analogs
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide group can produce amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of other complex molecules.
Medicine: The compound’s ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it suitable for use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The furan ring and difluorobenzamide moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a benzamide backbone with several pesticidal agents, but its substituents distinguish it from others:
- Lufenuron (N-[[[2,5-Dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide): Features a hexafluoropropoxy group and dichlorophenyl moiety, enhancing lipophilicity and insecticidal activity. In contrast, the target compound’s dimethylfuran and hydroxypropyl groups may improve solubility and metabolic stability .
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Contains a trifluoromethyl group and isopropoxyphenyl chain, favoring fungicidal action. The target compound’s difluorobenzamide and furan ring may offer distinct binding affinities due to reduced steric hindrance .
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : Combines a chlorophenyl group with a tetrahydrofuran ring. The target compound’s dimethylfuran and hydroxypropyl linker could enhance conformational flexibility .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding and Stability : Evidence from related furan-pyrazole hybrids (e.g., 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol derivatives) indicates that intramolecular hydrogen bonds (O–H···N, N–H···O) and π-π interactions stabilize the crystal lattice. The target compound’s hydroxypropyl chain may facilitate similar intermolecular interactions, influencing its solid-state stability .
- Dihedral Angles : The 21.07° dihedral angle between pyrazole and furan rings in analogous structures suggests moderate planarity. The target compound’s hydroxypropyl spacer likely reduces ring coplanarity, altering binding modes in biological systems .
Data Tables
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide | C₁₇H₁₈F₂NO₃ | 3,4-difluorobenzamide, 2,5-dimethylfuran | Hypothetical agrochemical |
| Lufenuron (CGA-184699) | C₁₇H₁₀Cl₂F₈N₂O₃ | 2,6-difluorobenzamide, hexafluoropropoxy | Insect growth regulator |
| Flutolanil | C₁₇H₁₆F₃NO₂ | Trifluoromethyl, isopropoxyphenyl | Fungicide |
| Cyprofuram | C₁₅H₁₅ClN₂O₂ | Chlorophenyl, tetrahydrofuran | Fungicide |
Research Findings and Implications
- Synthetic Feasibility : The hydroxypropyl linker and furan ring may simplify synthesis compared to hexafluoropropoxy or cyclopropane-containing analogs, reducing production costs .
- Metabolic Stability : The 3-hydroxypropyl group could enhance metabolic resistance compared to shorter alkyl chains in cyprofuram, extending half-life in biological systems .
- Target Specificity : The difluorobenzamide motif’s electronic profile may favor interactions with cytochrome P450 enzymes or chitin synthases, warranting further enzymatic assays .
Q & A
Q. What are the recommended synthetic routes for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with functionalization of the 2,5-dimethylfuran core. Key steps include:
-
Step 1 : Introduction of the hydroxypropyl group via nucleophilic addition or condensation reactions.
-
Step 2 : Amidation with 3,4-difluorobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
Critical conditions include inert atmosphere (N₂/Ar), temperature control (0–25°C for amidation), and purification via column chromatography. Yield optimization relies on stoichiometric ratios and avoiding moisture .- Data Table :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Key Reagents | 3,4-Difluorobenzoyl chloride, TEA | |
| Solvent | Dichloromethane | |
| Yield Optimization | Moisture-free conditions, stoichiometry |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the furan and benzamide moieties. For example, hydroxypropyl protons appear as multiplet signals near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (309.313 g/mol) and detects impurities .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the presence of fluorine atoms in the benzamide moiety influence the compound’s biological activity and interaction with cellular targets?
- Methodological Answer : Fluorine enhances lipophilicity, improving membrane permeability and target binding. Computational docking studies (e.g., AutoDock Vina) predict that 3,4-difluoro substitution stabilizes interactions via:
-
Hydrophobic pockets : Fluorine’s electronegativity complements aromatic residues (e.g., Phe, Tyr) in enzyme active sites.
-
Hydrogen bonding : Fluorine may act as a weak H-bond acceptor with backbone amides (e.g., Cys917 in VEGFR2) .
Experimental validation involves comparative IC₅₀ assays against non-fluorinated analogs .- Data Table :
| Target | Predicted ΔG (kcal/mol) | Interaction Residues | Reference |
|---|---|---|---|
| VEGFR2 | -9.8 (vs. -9.0 control) | Cys917, Glu883 |
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of structurally similar benzamide derivatives?
- Methodological Answer : Contradictions often arise from structural-activity relationship (SAR) variability. Strategies include:
- Systematic SAR Studies : Synthesize analogs with incremental modifications (e.g., furan methyl groups, hydroxypropyl chain length) and test against standardized microbial strains (e.g., E. coli ATCC 25922) .
- Experimental Replication : Control variables like inoculum size, solvent (DMSO vs. saline), and incubation time .
- Meta-Analysis : Cross-reference bioactivity data from public databases (ChEMBL, PubChem) to identify trends .
Q. What in silico approaches can predict the binding affinity of this compound with potential therapeutic targets like kinases or microbial enzymes?
- Methodological Answer :
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors, aromatic rings) using tools like LigandScout. Match against kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) with GROMACS .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions from fluorine and furan groups .
Data Contradiction Analysis
Q. Why do studies on fluorinated benzamides report conflicting solubility profiles, and how can this be addressed experimentally?
- Methodological Answer : Discrepancies may stem from solvent polarity or crystalline polymorphism. Mitigation strategies:
- Solubility Assays : Use standardized buffers (PBS, pH 7.4) and nephelometry for kinetic solubility measurements.
- Polymorph Screening : X-ray crystallography (e.g., P2₁/n space group) identifies stable forms .
- Co-solvent Optimization : Test co-solvents (e.g., PEG 400) to enhance aqueous solubility for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
